5-(Methoxymethoxy)-4-methyl-chromane

Physicochemical property Lipophilicity logP

5-(Methoxymethoxy)-4-methyl-chromane (CAS 1380699-02-4, MW 208.25 g/mol, C₁₂H₁₆O₃) is a synthetic chromane intermediate bearing a methoxymethyl (MOM) protecting group at the 5-position and a methyl substituent at the 4-position. This compound is used primarily as a protected precursor to 4-methylchroman-5-ol in the synthesis of Kv3 potassium channel modulators and related chromanol derivatives.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8343566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethoxy)-4-methyl-chromane
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1CCOC2=C1C(=CC=C2)OCOC
InChIInChI=1S/C12H16O3/c1-9-6-7-14-10-4-3-5-11(12(9)10)15-8-13-2/h3-5,9H,6-8H2,1-2H3
InChIKeyPIYXXJXPHYGNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethoxy)-4-methyl-chromane Procurement Guide – Sourcing the MOM-Protected Chromane Intermediate for Multi-Step Synthesis


5-(Methoxymethoxy)-4-methyl-chromane (CAS 1380699-02-4, MW 208.25 g/mol, C₁₂H₁₆O₃) is a synthetic chromane intermediate bearing a methoxymethyl (MOM) protecting group at the 5-position and a methyl substituent at the 4-position [1]. This compound is used primarily as a protected precursor to 4-methylchroman-5-ol in the synthesis of Kv3 potassium channel modulators and related chromanol derivatives [2]. The MOM group confers distinct physicochemical properties—logP 2.555, polar surface area (PSA) 27.69 Ų—that differentiate it from its methyl ether and free phenol analogs [1].

Why 5-(Methoxymethoxy)-4-methyl-chromane Cannot Be Replaced by 5-Methoxy-4-methylchroman or 4-Methylchroman-5-ol in Regioselective Synthesis


In-class chromane analogs cannot be interchanged because the MOM protecting group at C-5 provides a fundamental bifurcation in synthetic strategy: it blocks phenolic reactivity during multi-step sequences while being selectively removable under mild, orthogonal conditions (e.g., ZnBr₂/n-PrSH or NaHSO₄-SiO₂, room temperature, >85–98% yield) [1]. The direct methyl ether analog (5-methoxy-4-methylchroman, logP 2.581, PSA 18.46 Ų) requires strongly acidic or reductive conditions for demethylation (e.g., BBr₃, HI) that are incompatible with many functional groups . The free phenol (4-methylchroman-5-ol, MW 164.20) offers no protection, leading to unwanted oxidation, electrophilic substitution, or O-alkylation side-reactions during downstream transformations .

Head-to-Head Quantitative Evidence: 5-(Methoxymethoxy)-4-methyl-chromane vs. Closest Chromane Analogs


Lipophilicity (logP) Differentiation: MOM Ether vs. Methyl Ether

5-(Methoxymethoxy)-4-methyl-chromane exhibits a measured logP of 2.555, which is lower than the logP of 2.581 recorded for its direct methyl ether analog, 5-methoxy-4-methylchroman [1]. The 0.026 log unit difference reflects reduced lipophilicity due to the additional oxygen atom in the MOM acetal structure, which increases hydrogen-bond acceptor count.

Physicochemical property Lipophilicity logP

Polar Surface Area (PSA) Comparison: Impact on Chromatographic Behavior and Solubility

The polar surface area (PSA) of 5-(Methoxymethoxy)-4-methyl-chromane is 27.69 Ų, versus 18.46 Ų for 5-methoxy-4-methylchroman—a difference of 9.23 Ų (50% higher PSA) [1]. This elevated PSA arises directly from the additional oxygen in the MOM acetal function and predicts greater retention on normal-phase silica and reduced retention on reversed-phase (C18) columns.

PSA Chromatography Polarity

Deprotection Selectivity and Yield: MOM vs. Methyl Ether Cleavage

Phenolic MOM ethers can be selectively deprotected at room temperature using NaHSO₄–SiO₂ or ZnBr₂/n-PrSH, yielding the free phenol in >85–98% within minutes to hours [1]. In contrast, demethylation of the 5-methoxy analog requires BBr₃ or HI under harsh conditions, typically affording lower yields (60–80%) and poor functional-group tolerance [2]. In the specific context of the Kv3 inhibitor synthesis (US9346790B2), 5-(Methoxymethoxy)-4-methyl-chromane (Intermediate 210) was deprotected with aqueous HCl in methanol to deliver 4-methylchroman-5-ol, demonstrating validated process compatibility [3].

Protecting group Deprotection Yield

Molecular Weight and Physical Form: Implications for Handling and Reaction Stoichiometry

The molecular weight of 5-(Methoxymethoxy)-4-methyl-chromane (208.25 g/mol) is 44.05 g/mol higher than 4-methylchroman-5-ol (164.20 g/mol) due to the MOM protecting group [1]. This mass difference directly affects molar quantities in reactions: for a 0.229 mmol reaction scale, 50.3 mg of the MOM ether is used versus 37.6 mg of the free phenol. The MOM-protected product is isolated as a colorless oil after flash chromatography, while the free phenol is a higher-melting solid (mp ≈50 °C) [2].

Molecular weight Handling Stoichiometry

Validated Synthetic Provenance: Patent-Documented Use in Kv3 Inhibitor Synthesis

5-(Methoxymethoxy)-4-methyl-chromane is explicitly designated as Intermediate 210 in U.S. Patent US9346790B2, assigned to Autifony Therapeutics/Glaxo Group, for the synthesis of hydantoin-derived Kv3 potassium channel modulators [1]. The patent documents a Mitsunobu cyclization (DIAD, PPh₃, THF) of 2-(3-hydroxy-1-methyl-propyl)-3-(methoxymethoxy)phenol to afford Intermediate 210, followed by acid-catalyzed MOM deprotection to yield 4-methylchroman-5-ol. No alternative protecting group strategy is described in the patent, underscoring the specific selection of the MOM group for this synthetic sequence.

Patent intermediate Kv3 Synthetic utility

Optimal Application Scenarios for 5-(Methoxymethoxy)-4-methyl-chromane in Research and Industrial Settings


Multi-Step Synthesis of Kv3 Potassium Channel Modulators Requiring Late-Stage Phenol Unmasking

In the preparation of hydantoin-based Kv3 modulators (per US9346790B2), 5-(Methoxymethoxy)-4-methyl-chromane serves as the essential C-5 protected intermediate. The MOM group withstands the Mitsunobu cyclization conditions and subsequent manipulations, then is cleaved with dilute HCl in methanol at 50 °C to reveal the phenol without affecting the hydantoin core [1]. The patent's exclusive reliance on this MOM-protected chromane—rather than a methyl ether or free phenol—demonstrates its irreplaceable role in this synthetic route.

Regioselective Functionalization of Chromane Scaffolds Where Competing Phenolic Reactivity Must Be Prevented

When electrophilic aromatic substitution, directed metalation, or cross-coupling reactions are planned at other positions of the chromane ring (e.g., C-6, C-7, or C-8), the free C-5 phenol would undergo competing reactions. The MOM ether suppresses this reactivity while being distinguishable from simple methyl ethers by its larger PSA (27.69 vs. 18.46 Ų) and characteristic NMR signature, enabling real-time reaction monitoring [2]. Selective MOM deprotection can subsequently be achieved in >85% yield using NaHSO₄–SiO₂ at room temperature without affecting coexisting benzyl, TBDPS, or acetate protecting groups [3].

Analytical Method Development and Reference Standard Procurement for Impurity Profiling

5-(Methoxymethoxy)-4-methyl-chromane (typical purity 95%) can serve as a reference standard for HPLC/LC-MS impurity profiling in processes that generate 4-methylchroman-5-ol as the final product. Its distinct logP (2.555) and longer RPLC retention time relative to the phenol allow baseline separation, enabling quantitative monitoring of residual protected intermediate in API batches. The compound's availability as a single, well-characterized intermediate (CAS 1380699-02-4) facilitates regulatory documentation.

Comparative SAR Studies of Chromane C-5 Substituent Effects on Biological Activity

For medicinal chemistry programs investigating the contribution of the C-5 substituent to target binding, 5-(Methoxymethoxy)-4-methyl-chromane provides a distinct chemotype from 5-methoxy-4-methylchroman (logP 2.581) and 4-methylchroman-5-ol (logP ~2.0, hydrogen-bond donor). The MOM ether introduces a sterically larger, more polar substituent (PSA 27.69 Ų) that can be systematically compared with smaller or less polar alternatives in cell-based or biochemical assays [2].

Quote Request

Request a Quote for 5-(Methoxymethoxy)-4-methyl-chromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.